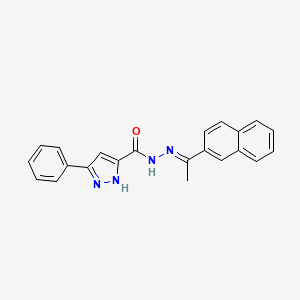![molecular formula C22H27N3O5S B3011663 N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine CAS No. 1713519-71-1](/img/structure/B3011663.png)
N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine" is a derivative of sulfonamide and benzimidazole, which are known for their potential in medicinal chemistry due to their biological activities. The compound's structure suggests it could interact with various biological targets, potentially functioning as an inhibitor for certain enzymes or receptors.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been explored in various studies. For instance, a series of N-[[(substituted amino)phenyl]sulfonyl]glycines were synthesized to increase lipophilic character and enhance inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications . Similarly, the synthesis of complex imidazolidines through oxidative dehydrogenative [2 + 3]-cyclization of glycine derivatives with N-sulfonylaziridines has been reported, suggesting a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity. For instance, the presence of a carbonyl and aromatic ring in certain sulfonamide derivatives has been shown to bind to complementary sites on aldose reductase, indicating the importance of these functional groups in enzyme inhibition . Additionally, the stereochemistry of N- and 2-substituted N-(phenylsulfonyl)glycines has been found to significantly affect their inhibitory potencies, with S stereoisomers being more active than R isomers .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be influenced by the presence of different substituents. For example, the N-arylsulfonylation of amino acid esters has been achieved with good yields and chemoselectivity, without racemization of the stereogenic carbon centers . This indicates that the compound may also undergo similar selective reactions, which could be useful for further functionalization or for the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of a propylsulfonyl group in piperazine derivatives has been associated with the inhibition of glycine transporter-1, which is relevant for neurotransmission in the central nervous system . Moreover, the incorporation of sulfonamide moieties into quinazolinone frameworks has led to compounds with antimicrobial activity, demonstrating the impact of these groups on the biological properties of the molecules . Additionally, the synthesis of N-Mannich bases of benzimidazole sulfonic acid and their biological evaluation suggests that the sulfonic acid group can be a key feature for biological activity .
科学的研究の応用
Enzyme Inhibitory Potential
Research by Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides, including compounds with a structure related to N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine. These compounds exhibited significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE) enzymes, suggesting potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).
Anticancer Applications
Ö. Yılmaz et al. (2015) synthesized derivatives of indapamide, which bear structural similarities to the compound . These derivatives showed proapoptotic activity on melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015).
Citrus Fruit Drop Induction
Research by J. Burns et al. (1999) explored the use of sulfonylureas, structurally related to the compound , in inducing fruit drop in citrus. This research has implications for agricultural applications, particularly in managing fruit harvest (Burns et al., 1999).
Coordination Chemistry
M. R. Bermejo et al. (2000) synthesized compounds including N-[(4-methylphenyl)sulfonyl] derivatives, focusing on their coordination with metal centers. This research is significant in the field of inorganic chemistry and materials science (Bermejo et al., 2000).
Cytoprotectant and NMDA Receptor Inhibition
H. Buchstaller et al. (2006) studied thieno[2,3-b]pyridinones as cytoprotectants and inhibitors of the NMDA receptor. These compounds, related to the compound of interest, show potential in neuroprotection and the treatment of neurological disorders (Buchstaller et al., 2006).
Biological and Pharmacological Screening
Snehal Patel et al. (2009) synthesized benzothiazoles comprising sulphonamido quinazolinyl imidazole, structurally related to the compound , and screened them for various biological and pharmacological activities. This indicates diverse potential applications in pharmacology (Patel et al., 2009).
Glycine Transporter Inhibition
C. Cioffi et al. (2016) discussed the synthesis and biological evaluation of benzamide inhibitors of glycine transporter-1, which are structurally related to the compound . These findings are relevant in the context of neurotransmitter regulation (Cioffi et al., 2016).
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-oxo-1,3-dipropylbenzimidazol-5-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-4-12-23-19-11-8-17(14-20(19)24(13-5-2)22(23)28)25(15-21(26)27)31(29,30)18-9-6-16(3)7-10-18/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUOHMFNBHLLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)N(C1=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)
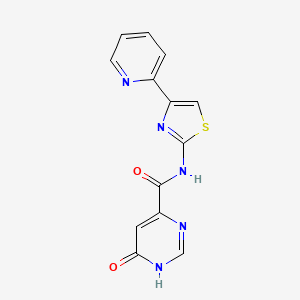
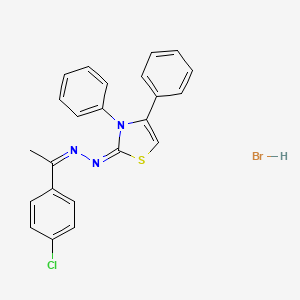
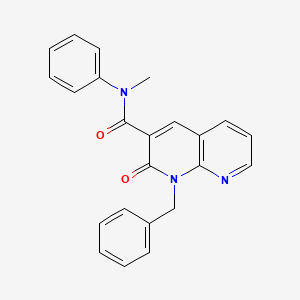
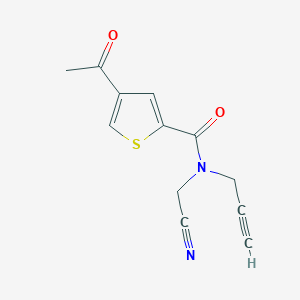
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)
![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)
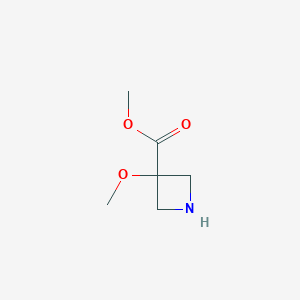
![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)
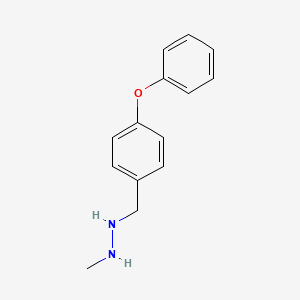

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)
![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)
